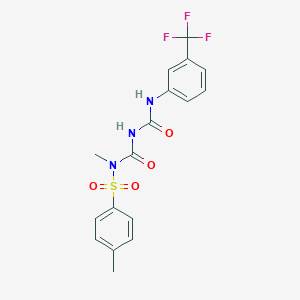

N,4-dimethyl-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O4S/c1-11-6-8-14(9-7-11)28(26,27)23(2)16(25)22-15(24)21-13-5-3-4-12(10-13)17(18,19)20/h3-10H,1-2H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETPZTBYTIIKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,4-dimethyl-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula , featuring a sulfonamide group that is known for its diverse biological activities. The presence of trifluoromethyl and dimethyl groups in its structure enhances its lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 360.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that related compounds can inhibit Raf kinase, a critical enzyme involved in cell proliferation and survival pathways associated with various cancers .

Case Study: Raf Kinase Inhibition

A study highlighted the effectiveness of a structurally similar compound in inhibiting Raf kinase, leading to reduced tumor growth in preclinical models. The compound was administered at various dosages, demonstrating a dose-dependent response in tumor size reduction.

Antibacterial Activity

The compound's sulfonamide moiety is associated with antibacterial properties. Research has demonstrated that sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria . This mechanism suggests potential applications in treating bacterial infections.

Antiviral Properties

Emerging studies suggest that similar compounds may also exhibit antiviral activity. For example, certain derivatives have shown effectiveness against viral replication in vitro, indicating a broader therapeutic potential .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of Raf kinase | |

| Antibacterial | Inhibition of dihydropteroate synthase | |

| Antiviral | Inhibition of viral replication |

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of compounds like this compound. Studies have indicated that specific substitutions on the aromatic rings significantly enhance cytotoxicity against cancer cell lines .

Key Findings from SAR Studies:

- Trifluoromethyl Group : Enhances lipophilicity and improves binding affinity to target proteins.

- Dimethyl Substitution : Increases overall activity by facilitating interactions with cellular targets.

- Sulfonamide Moiety : Contributes to antibacterial properties through enzyme inhibition.

Scientific Research Applications

Anticancer Applications

Several studies have indicated the potential of this compound in cancer treatment. The compound acts as an inhibitor of specific enzymes involved in tumor growth and angiogenesis, making it a candidate for therapeutic use against various cancers.

Case Studies

- Study on Raf Kinase Inhibition : A study highlighted the synthesis of derivatives similar to N,4-dimethyl-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide, demonstrating significant anticancer activity against various cell lines, including colon and breast cancer cells .

- Combination Therapies : Research has suggested that combining this compound with other chemotherapeutic agents may enhance its efficacy, providing a synergistic effect that improves patient outcomes .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, making it relevant for treating diseases where enzyme dysregulation is a factor.

Enzymatic Targets

- Acetylcholinesterase : Studies have examined its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease .

- α-Glucosidase : The compound has also been tested for its inhibitory effects on α-glucosidase, a target for managing Type 2 diabetes mellitus (T2DM). Its ability to inhibit this enzyme can help control blood sugar levels effectively .

Research Findings

- In Silico Studies : Computational studies have supported the design of derivatives with enhanced inhibitory properties against these enzymes, indicating a pathway for developing new therapeutic agents .

Synthesis and Structural Insights

Understanding the synthesis and structural characteristics of this compound is crucial for its application.

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from readily available precursors. The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Structural Properties

The molecular formula indicates a complex structure that contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for drug development .

Q & A

Q. How can researchers optimize the synthesis of N,4-dimethyl-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide formation and carbamoyl coupling. Key steps:

- Step 1 : React 4-dimethylbenzenesulfonamide with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to form the carbamoyl intermediate.

- Step 2 : Introduce a second carbamoyl group via coupling reagents like EDCI/HOBt in dichloromethane .

- Optimization : Use controlled temperature (20–25°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substituent positions (e.g., trifluoromethyl at C3 of the phenyl ring) via ¹H and ¹³C NMR. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ −60 to −65 ppm .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 486.12) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Q. How can researchers address solubility challenges in biological assays for this compound?

- Methodological Answer :

- Solvent Selection : Test dimethyl sulfoxide (DMSO) for initial stock solutions (≤10% v/v in buffer). If precipitation occurs, use co-solvents like PEG-400 or cyclodextrin-based formulations .

- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., via HCl gas treatment in diethyl ether) .

Q. What stability studies are recommended for this sulfonamide derivative under varying conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >200°C for sulfonamides) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s structure-activity relationship (SAR) in target binding?

- Methodological Answer :

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of trifluoromethyl vs. methyl analogs. The CF₃ group enhances hydrophobic interactions and electron-withdrawing effects, altering binding pocket occupancy .

- Synthetic Analogues : Replace CF₃ with Cl, Br, or CH₃ to evaluate potency shifts in enzyme inhibition assays (e.g., IC₅₀ values against soluble epoxide hydrolase) .

Q. What strategies resolve contradictions in enzyme inhibition data between in vitro and cell-based assays?

- Methodological Answer :

- Membrane Permeability : Measure logP (octanol/water partition coefficient) to assess cellular uptake. Low permeability may explain reduced efficacy in cell assays despite high in vitro activity .

- Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed carbamoyl groups) that contribute to observed discrepancies .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or SwissADME to identify likely metabolic sites (e.g., sulfonamide hydrolysis or CYP450-mediated oxidation).

- Reactive Metabolite Screening : Incubate with human liver microsomes (HLMs) and trap electrophilic intermediates using glutathione (GSH) .

Q. What methods validate synthetic byproducts during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .

- Isolation and Characterization : Use preparative HPLC to isolate byproducts (>95% purity) followed by 2D NMR (HSQC, HMBC) for structural elucidation .

Q. How are biological activities assayed for this compound in disease models?

- Methodological Answer :

- In Vitro : Test inhibition of soluble epoxide hydrolase (sEH) using fluorescent substrates like PHOME (IC₅₀ values typically <100 nM for potent inhibitors) .

- In Vivo : Administer orally (10–50 mg/kg) in rodent models of inflammation; measure plasma epoxy fatty acid levels via LC-MS to confirm target engagement .

Q. What techniques identify polymorphic forms and their impact on bioavailability?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of recrystallized forms (e.g., from ethanol vs. acetonitrile).

- Dissolution Testing : Use USP Apparatus II (paddle method) to assess dissolution rates of polymorphs in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.